4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring substituted with an ethylsulfonyl group and a pyrimidine ring substituted with a trifluoromethyl group. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable sulfonyl chloride, such as ethylsulfonyl chloride, under basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a suitable aldehyde or ketone and a guanidine derivative.
Substitution Reactions: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- 4-(4-(Ethylsulfonyl)piperazin-1-yl)-5-(trifluoromethyl)pyrimidine
- 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(difluoromethyl)pyrimidine
Uniqueness
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of the ethylsulfonyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Biological Activity
The compound 4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14F3N3O2S. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to an ethylsulfonyl group. This configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and potentially increasing bioavailability. The piperazine ring is known for its role in modulating receptor activity, particularly in neurological and oncological contexts.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast cancer cells with an IC50 value comparable to established chemotherapeutics:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 18 |
Olaparib | MCF-7 (Breast Cancer) | 57.3 |
These findings suggest that the compound may act as a PARP inhibitor , enhancing DNA damage response mechanisms in cancer cells .
Synthesis and Optimization
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : The initial step typically involves the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the ethylsulfonyl and trifluoromethyl groups, often requiring specific catalysts or reagents to achieve desired yields.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound exhibit significant biological activities:
- A study evaluated a series of piperazine derivatives, revealing that modifications at the piperazine nitrogen significantly affected their anticancer properties, suggesting that structural optimization could enhance efficacy .
- Another investigation focused on the compound's interaction with PARP1, showing that it could inhibit PARP activity effectively, leading to increased apoptosis in cancer cells .
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-2-21(19,20)18-5-3-17(4-6-18)10-7-9(11(12,13)14)15-8-16-10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQUOCFTUQJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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